molecular formula C22H19F3O4 B3005045 3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 637748-38-0

3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3005045
CAS No.: 637748-38-0
M. Wt: 404.385
InChI Key: DXTUPLFOVYIRNA-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core modified with three key substituents:

  • 2-Methoxyphenyl group at position 3, which may influence electronic and steric interactions in biological systems.
  • 3-Methylbut-2-en-1-yloxy (prenyloxy) group at position 7, a lipophilic moiety known to enhance membrane permeability and modulate pharmacokinetics .
  • Trifluoromethyl (CF₃) group at position 2, which improves metabolic stability and electron-withdrawing properties .

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-(3-methylbut-2-enoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3O4/c1-13(2)10-11-28-14-8-9-16-18(12-14)29-21(22(23,24)25)19(20(16)26)15-6-4-5-7-17(15)27-3/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTUPLFOVYIRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is a member of the chromenone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19F3O3C_{18}H_{19}F_3O_3, with a molecular weight of approximately 350.4 g/mol. The structure features a chromenone core, which is known for its ability to interact with various biological targets due to its unique electronic properties provided by the trifluoromethyl and methoxy substituents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The presence of the trifluoromethyl group enhances metabolic stability and increases membrane permeability, allowing better interaction with enzyme targets such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Antioxidant Properties : The compound exhibits free radical-scavenging activity, which is crucial in mitigating oxidative stress-related diseases .
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others .

Biological Activity Data Table

Activity Type Target IC50 Value (µM) Reference
Inhibition of AChEAcetylcholinesterase19.2
Inhibition of BChEButyrylcholinesterase13.2
COX-2 InhibitionCyclooxygenase-2Moderate
LOX InhibitionLipoxygenase-15Moderate
CytotoxicityMCF-7 Cell LineIC50 not specified

Case Studies and Research Findings

  • In Vitro Studies on Enzyme Inhibition :
    Research has shown that derivatives similar to the compound exhibit significant inhibition against cholinesterases (AChE and BChE) and β-secretase. These enzymes are critical in neurodegenerative diseases such as Alzheimer's disease. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity and inhibitory potency .
  • Antioxidant Activity Assessment :
    The compound has been evaluated for its antioxidant potential using various assays, demonstrating a capacity to scavenge free radicals effectively. This property is particularly beneficial in preventing cellular damage in oxidative stress conditions .
  • Cytotoxicity Against Cancer Cell Lines :
    Preliminary cytotoxicity assays revealed that the compound could inhibit cell proliferation in MCF-7 breast cancer cells. Further studies are warranted to elucidate the specific pathways involved in this cytotoxic effect, potentially linking it to apoptosis or cell cycle arrest mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name/ID R3 (Position 3) R7 (Position 7) R2 (Position 2) Molecular Weight (g/mol) Reference
Target Compound 2-Methoxyphenyl 3-Methylbut-2-en-1-yloxy CF₃ 406.36* -
7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one 2-Methoxyphenyl 4-Methoxybenzyloxy H 388.42
Neobavaisoflavone 4-Hydroxy-3-prenylphenyl OH H 322.40
3-(4-Methoxyphenyl)-7-(2-(benzyl(methyl)amino)ethoxy)-4H-chromen-4-one 4-Methoxyphenyl 2-(Benzyl(methyl)amino)ethoxy H 407.44
3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one 4-Bromophenyl Methoxy CF₃ 385.20

*Calculated based on formula C₂₂H₂₁F₃O₄.

Key Observations :

  • The 2-methoxyphenyl group in the target compound contrasts with the 4-substituted phenyl groups in analogs (e.g., 4-methoxyphenyl in , 4-bromophenyl in ), which may alter binding affinity due to steric or electronic effects.
  • The trifluoromethyl group at position 2 is shared with , suggesting improved stability and target interaction compared to non-fluorinated analogs .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name/ID Melting Point (°C) Yield (%) Solubility Trends Reference
Target Compound Not reported - Likely moderate (lipophilic prenyl group) -
7c (Alkyl amine-substituted flavone) 98–100 76 High (polar amino groups)
10 (AChE/BuChE inhibitor) 135.0–136.6 76.1 Moderate (aminoethoxy)
Neobavaisoflavone Not reported - Low (natural prenyl flavonoid)

Analysis :

  • The target compound’s prenyloxy group may reduce melting points compared to polar analogs (e.g., aminoethoxy derivatives in ), aligning with trends observed in natural prenylated flavonoids like Neobavaisoflavone .
  • Yields for synthetic analogs vary widely (15.8–76.1%), influenced by substituent complexity .

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